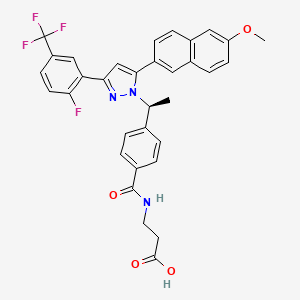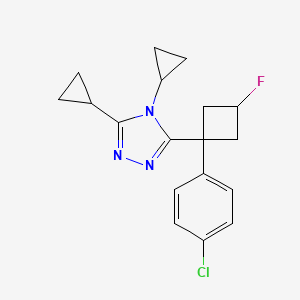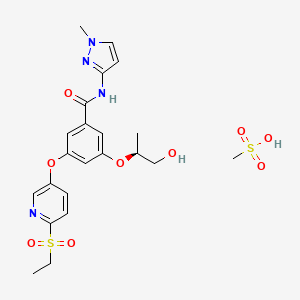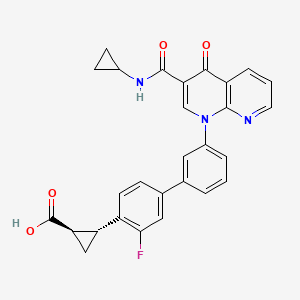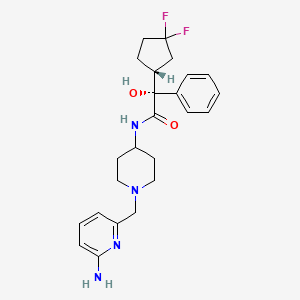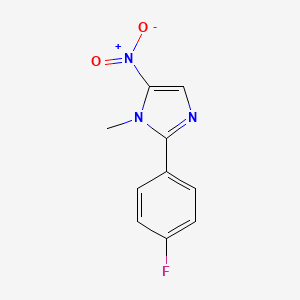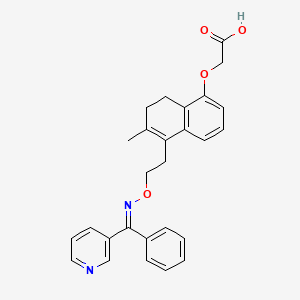
(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, and conditions used in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanisms, the products formed, and the conditions under which the reactions occur .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (such as melting point, boiling point, solubility) and chemical properties (such as reactivity, stability) .Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
- Furan Derivatives Synthesis : Research on furan derivatives highlights the influence of substituents on the synthesis of 4,5-dihydro-3H-naphtho[1,8-bc]furans, demonstrating the steric effects and electron-withdrawing characteristics that favor the production of these compounds (Horaguchi et al., 1982).
- Antibacterial Agents : Pyridonecarboxylic acids have been studied for their antibacterial activity, with specific analogues showing promise for further biological studies (Egawa et al., 1984).
Novel Compound Synthesis
- Novel Synthesis Methods : A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, highlighting the potential for creating new compounds with significant pharmaceutical relevance, has been developed (Osyanin et al., 2014).
Homolytic Substitution and Supramolecular Assemblies
- Regioselective Homolytic Substitution : Studies on benzo[c][2,7]naphthyridines show regioselective homolytic substitutions that are crucial for synthesizing pyridoacridine alkaloids, demonstrating the compound's utility in complex chemical syntheses (Plodek et al., 2012).
- Supramolecular Assemblies : Research on cocrystals involving cyclohexanetricarboxylic acid and bipyridine homologues illustrates the compound's potential in forming neutral and ionic complexes, highlighting its importance in crystal engineering and material science (Bhogala & Nangia, 2003).
Harmonic Generation and Crystal Engineering
- Harmonic Generation Response : Studies on noncentrosymmetric organic solids, including the discussed compound, have shown a very strong second harmonic generation response, indicating potential applications in nonlinear optics (Zhao et al., 2004).
- Crystal Engineering : Research on the synthesis and assembly of 1,2,4,5-benzenetetracarboxylic acid with pyridine derivatives demonstrates the compound's utility in designing supramolecular assemblies, furthering the field of crystal engineering (Arora & Pedireddi, 2003).
Propriétés
Numéro CAS |
176391-41-6 |
|---|---|
Nom du produit |
(7,8-Dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid |
Formule moléculaire |
C27H26N2O4 |
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
2-[[6-methyl-5-[2-[(E)-[phenyl(pyridin-3-yl)methylidene]amino]oxyethyl]-7,8-dihydronaphthalen-1-yl]oxy]acetic acid |
InChI |
InChI=1S/C27H26N2O4/c1-19-12-13-24-23(10-5-11-25(24)32-18-26(30)31)22(19)14-16-33-29-27(20-7-3-2-4-8-20)21-9-6-15-28-17-21/h2-11,15,17H,12-14,16,18H2,1H3,(H,30,31)/b29-27+ |
Clé InChI |
VSVQEQDGOFPGAT-OHYPFYFLSA-N |
SMILES isomérique |
CC1=C(C2=C(CC1)C(=CC=C2)OCC(=O)O)CCO/N=C(\C3=CC=CC=C3)/C4=CN=CC=C4 |
SMILES |
CC1=C(C2=C(CC1)C(=CC=C2)OCC(=O)O)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |
SMILES canonique |
CC1=C(C2=C(CC1)C(=CC=C2)OCC(=O)O)CCON=C(C3=CC=CC=C3)C4=CN=CC=C4 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
(7,8-dihydro-5-((E)-((a-(3-pyridyl)benzylidene)aminooxy)ethyl)-1-naphthyloxy)acetic acid ONO 1301 ONO-1301 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



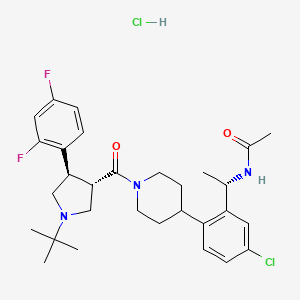
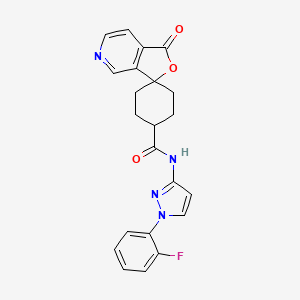
![(2R,3R,4R,5R)-2-(4-amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyltetrahydrofuran-3,4-diol](/img/structure/B1677227.png)
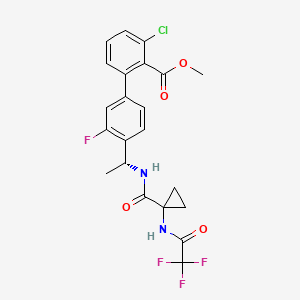
![3-(4-(3-(ethylsulfonyl)propyl)bicyclo[2.2.2]octan-1-yl)-4-methyl-5-(2-(trifluoromethyl)phenyl)-4H-1,2,4-triazole](/img/structure/B1677231.png)
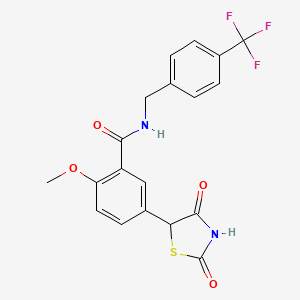
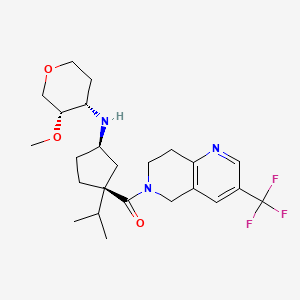
![(3R,6R,11R,14S,20S,23R)-6-acetamido-20-[[4-(aminomethyl)phenyl]methyl]-3-(2-amino-2-oxoethyl)-14-(carboxymethyl)-24,24-dimethyl-2,5,13,16,19,22-hexaoxo-8,9,25-trithia-1,4,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carboxylic acid](/img/structure/B1677235.png)
